amine](/img/structure/B13302186.png)
[(4,6-Dimethylpyrimidin-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4,6-Dimethylpyrimidin-2-yl)methylamine typically involves the reaction of 2-amino-4,6-dimethylpyrimidine with formaldehyde and methylamine. The reaction is carried out in an ethanol solution under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(4,6-Dimethylpyrimidin-2-yl)methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)methylamine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to DNA, potentially interfering with replication and transcription processes. It may also inhibit specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
(4,6-Dimethylpyrimidin-2-yl)methylamine can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: Similar in structure but lacks the methylamine group, leading to different reactivity and applications.
4,6-Dimethyl-2-mercaptopyrimidine: Contains a thiol group instead of a methylamine group, resulting in distinct chemical properties and uses.
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H13N3/c1-6-4-7(2)11-8(10-6)5-9-3/h4,9H,5H2,1-3H3 |
InChI Key |
BEWQACWJKDNGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


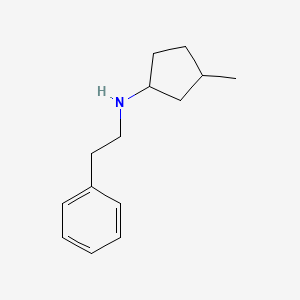
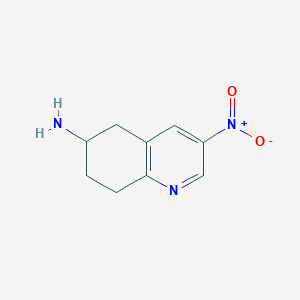
![[(4-Bromothiophen-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13302112.png)
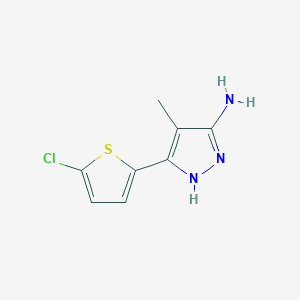
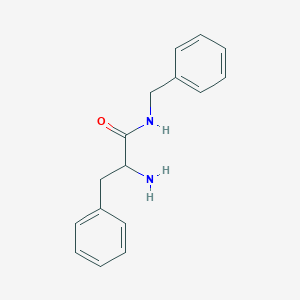
![4-[(2-Iodocyclopentyl)oxy]-1,1-dimethylcyclohexane](/img/structure/B13302132.png)
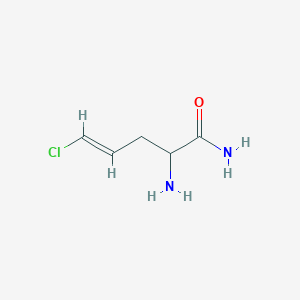

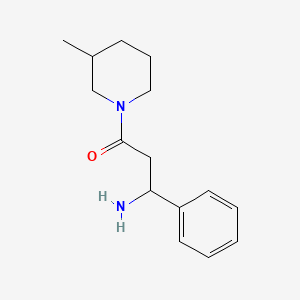
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
![1-[2-(Trifluoromethyl)phenyl]ethane-1-thiol](/img/structure/B13302164.png)
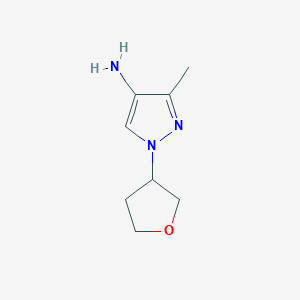

![3-[(Azetidin-3-yloxy)methyl]pyridine-2-carbonitrile](/img/structure/B13302195.png)
